molecular formula C23H31NO3 B1415112 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester CAS No. 214601-17-9

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

Cat. No.: B1415112
CAS No.: 214601-17-9
M. Wt: 369.5 g/mol
InChI Key: LAPCBEFVTNSDFY-HXUWFJFHSA-N
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Description

3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester is a chiral benzoic acid derivative featuring:

  • A 4-hydroxybenzoic acid methyl ester backbone.
  • A 3-[(1R)-3-(diisopropylamino)-1-phenylpropyl] substituent.

This compound shares structural motifs with clinically used antimuscarinic agents like Fesoterodine and Tolterodine, which treat overactive bladder. The hydroxy group at position 4 and methyl ester at the carboxyl group distinguish it from related pharmaceuticals and intermediates. Its synthesis likely involves deprotection of benzyloxy-protected precursors (e.g., CAS 156755-35-0, described in ) via hydrogenation or acidic hydrolysis .

Properties

IUPAC Name

methyl 3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO3/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25/h6-12,15-17,20,25H,13-14H2,1-5H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPCBEFVTNSDFY-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester, also known by its CAS number 214601-17-9, is a compound with significant biological activity that has garnered attention in pharmacological research. This article provides an overview of the compound's structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H31NO3, with a molecular weight of 369.50 g/mol. The structure features a phenylpropyl group substituted with a bis(isopropyl)amino moiety and a hydroxybenzoic acid portion, which may contribute to its biological activities.

PropertyValue
CAS Number214601-17-9
Molecular FormulaC23H31NO3
Molecular Weight369.50 g/mol
IUPAC Name3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzoic acid methyl ester

Antitumor Activity

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A notable study demonstrated that TAC-101, a benzoic acid derivative, significantly inhibited tumor growth in mice models of hepatocellular carcinoma (HCC), suggesting that structural analogs might exhibit similar efficacy against different cancer types .

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of Cell Proliferation : Compounds like TAC-101 have been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins .
  • Inhibition of Invasion : Non-cytotoxic concentrations of related benzoic acid derivatives have been found to inhibit the invasive capabilities of cancer cells induced by hepatocyte growth factor (HGF), highlighting their potential role in metastasis prevention .

Case Studies

Several case studies provide insight into the biological activity and therapeutic potential of this compound:

  • In Vivo Efficacy Against HCC :
    • In an experimental model, administration of TAC-101 led to a significant reduction in tumor size and prolonged survival rates compared to control groups. The study reported a life-prolonging effect greater than that achieved with conventional chemotherapeutics like cisplatin and 5-fluorouracil .
  • Cell Line Studies :
    • In vitro studies using various cancer cell lines demonstrated that treatment with benzoic acid derivatives resulted in diminished cell viability and induced apoptotic pathways. These findings suggest that structural modifications can enhance the biological activity against specific cancer targets .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

This compound has been studied as a potential drug candidate due to its structural similarity to known pharmacological agents. It has been noted for its activity in modulating neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

2. Antioxidant Activity

Research indicates that 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester exhibits antioxidant properties. In vitro studies have shown that it can reduce oxidative stress markers in cellular models, suggesting a role in protecting against neurodegenerative diseases .

Toxicological Studies

Case Study: Skin Sensitization

A study evaluating the skin sensitization potential of various compounds included this compound as a test substance. The results indicated low sensitization potential, which is crucial for its safety profile in pharmaceutical formulations .

Analytical Applications

1. Quality Control in Pharmaceuticals

Due to its unique chemical structure, this compound can serve as a reference standard in quality control processes for pharmaceutical products containing similar amine functionalities. Its characterization through techniques such as High-Performance Liquid Chromatography (HPLC) ensures the purity and efficacy of drug formulations .

2. Environmental Monitoring

The compound's stability and reactivity make it suitable for monitoring environmental pollutants, particularly in studies assessing the impact of pharmaceutical residues in water systems. Its detection can help in understanding the ecological implications of pharmaceutical waste .

Comparison with Similar Compounds

Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
Target Compound C23H29NO3* ~383.5 4-hydroxy, methyl ester, (R)-diisopropylamino-phenylpropyl Potential antimuscarinic activity (hypothesized)
Fesoterodine (Active Metabolite) C26H37NO3 411.6 4-hydroxymethyl, isobutyrate ester, (R)-diisopropylamino-phenylpropyl Approved antimuscarinic; treats overactive bladder
Tolterodine (Tartrate) C22H31NO·C4H6O6 475.6 4-methylphenol, (R)-diisopropylamino-phenylpropyl Approved antimuscarinic; longer half-life than Fesoterodine
Fesoterodine Intermediate (CAS 156755-35-0) C30H37NO3 459.6 4-benzyloxy, methyl ester, (R)-diisopropylamino-phenylpropyl Synthetic precursor to Fesoterodine
rac-5-Carboxy Tolterodine (CAS 1076199-77-3) C22H27NO3 353.5 4-hydroxy, carboxylic acid, racemic diisopropylamino-phenylpropyl Tolterodine metabolite; reduced antimuscarinic potency

*Approximated based on structural analysis.

Key Differences and Implications

The 4-hydroxy group increases polarity relative to Fesoterodine’s 4-hydroxymethyl and Tolterodine’s 4-methylphenol, which may reduce CNS penetration but improve renal excretion .

Metabolic Stability: Fesoterodine is a prodrug metabolized to its active 5-hydroxymethyl form, while the target compound’s ester group may undergo hydrolysis to a carboxylic acid, altering activity . Tolterodine’s phenolic hydroxyl group undergoes glucuronidation, extending its half-life compared to the target compound .

Synthetic Relevance :

  • The benzyloxy-protected intermediate (CAS 156755-35-0) is critical in Fesoterodine synthesis, with the target compound representing a deprotected analog .

Physicochemical Properties

Property Target Compound Fesoterodine Tolterodine Fesoterodine Intermediate
logP ~3.5* 3.8 3.2 6.7
Solubility Low (hydrophobic) Moderate Low Very low
Melting Point N/A Solid 124–126°C N/A

*Estimated based on structural analogs.

Preparation Methods

Synthesis of Intermediate Compounds

Final Esterification and Coupling Reaction

The final step involves coupling the (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with a suitable benzoic acid derivative to form the target ester. This can be achieved through a condensation reaction using appropriate coupling agents and conditions.

Reaction Conditions and Reagents

  • Solvents : Common solvents used in these reactions include alcohols, ketones, cyclic ethers, aliphatic ethers, hydrocarbons, chlorinated hydrocarbons, nitriles, esters, and polar aprotic solvents.
  • Temperature : Reaction temperatures can vary widely, often between 30°C to 110°C, depending on the specific step and solvent used.
  • Catalysts and Reagents : Esterification reactions may use acid catalysts like sulfuric acid or HCl, while coupling reactions might employ reagents like isobutyryl chloride for activating carboxylic acids.

Data and Physical Properties

Property Value
CAS Number 214601-17-9
Molecular Formula C23H31NO3
Molecular Weight 369.497 g/mol
Density 1.068 g/cm³
Boiling Point 495.6 ± 45.0 °C (Predicted)
pKa 8.22 ± 0.48 (Predicted)
Storage Conditions -20°C

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for detecting and quantifying synthesis-related impurities in this compound?

  • Methodology: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for impurity profiling. For example, impurities such as structural analogs (e.g., benzyl-substituted by-products) can be resolved using reversed-phase C18 columns with gradient elution (methanol/water with 0.1% formic acid). Reference standards for related impurities (e.g., EP-grade impurities) should be synthesized and validated for calibration .
  • Data Analysis: Use peak area normalization and spiking experiments to confirm impurity identities. Thresholds should align with ICH Q3A guidelines (≤0.10% for unidentified impurities).

Q. How can the stereochemical integrity of the (1R)-configured chiral center be verified during synthesis?

  • Methodology: Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak AD-H) is recommended. Polarimetric analysis and nuclear magnetic resonance (NMR) using chiral solvating agents (e.g., Eu(hfc)₃) can further confirm enantiomeric excess (>99% purity).
  • Validation: Compare retention times with enantiomerically pure reference standards. Circular dichroism (CD) spectroscopy may also resolve optical activity discrepancies .

Q. What stability-indicating studies are essential for ensuring compound integrity under storage conditions?

  • Experimental Design: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC for hydrolytic by-products (e.g., free benzoic acid derivatives).
  • Key Findings: Storage at -20°C in amber vials under nitrogen atmosphere minimizes oxidative and photolytic degradation. Lyophilization is advised for long-term stability of hygroscopic batches .

Advanced Research Questions

Q. How can conflicting data on the compound’s pharmacokinetic (PK) properties be resolved across different in vitro models?

  • Contradiction Analysis: Discrepancies in permeability (e.g., Caco-2 vs. PAMPA assays) may arise from differences in transporter expression. Perform parallel assays with and without efflux inhibitors (e.g., verapamil for P-gp). Validate findings using ex vivo intestinal perfusion models.
  • Statistical Approach: Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (pH, protein binding) impacting bioavailability .

Q. What experimental designs are optimal for studying the compound’s environmental fate and biotic interactions?

  • Design Framework: Use microcosm studies simulating soil-water partitioning, photolysis, and biodegradation. Include LC-MS/MS for trace-level detection of transformation products (e.g., demethylated metabolites).
  • Ecotoxicology: Assess acute/chronic toxicity in Daphnia magna and algae (OECD 202/201 guidelines). Long-term ecosystem impacts require mesocosm setups with multi-trophic monitoring (e.g., bioaccumulation in benthic organisms) .

Q. How does the compound’s enantiomeric configuration influence receptor binding selectivity in pharmacological assays?

  • Methodology: Synthesize both enantiomers and evaluate binding affinities using surface plasmon resonance (SPR) or radioligand displacement assays (e.g., for GPCR targets). Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions.
  • Case Study: The (1R)-configuration may enhance hydrogen bonding with Asp113 in the target receptor’s active site, as shown in analogous benzamide derivatives .

Q. What strategies mitigate batch-to-batch variability in biological activity during preclinical testing?

  • Quality Control: Implement orthogonal characterization techniques:

  • Purity: HPLC-DAD (diode array detection) for UV homogeneity.
  • Crystallinity: X-ray powder diffraction (XRPD) to confirm polymorph consistency.
    • Biological Replicates: Use at least three independent batches in cell-based assays, with inter-batch ANOVA to quantify variability. Adjust synthesis protocols (e.g., recrystallization solvents) to reduce amorphous content .

Methodological Resources

  • Spectral Data: NIST Chemistry WebBook provides electron ionization mass spectra (MS-NW-9697) for structural verification .
  • Environmental Fate Models: EPI Suite (EPA) estimates biodegradation half-lives and bioaccumulation factors based on physicochemical properties (logP, pKa) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzoic acid methyl ester

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